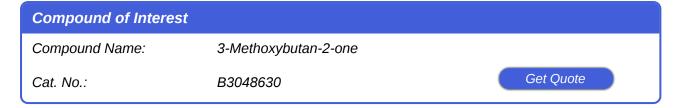


3-Methoxybutan-2-one CAS number and physical constants

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An In-depth Technical Guide to 3-Methoxybutan-2-one

This guide provides a comprehensive overview of **3-Methoxybutan-2-one**, a compound of increasing interest to researchers and drug development professionals due to its potential as a sustainable, bio-based solvent.[1][2]

Chemical Identity

3-Methoxybutan-2-one, also known as 3-methoxy-2-butanone, is a ketone with the molecular formula $C_5H_{10}O_2$.[1][3] It is recognized for its utility as an environmentally friendly alternative to conventional chlorinated solvents.[1]

Identifier	Value	Reference
CAS Number	17742-05-1	[1][3][4]
Molecular Formula	C5H10O2	[1][3][4]
Molecular Weight	102.13 g/mol	[1][3][4][5]
IUPAC Name	3-methoxybutan-2-one	[4]
InChI Key	DLPGPGQJLPODMY- UHFFFAOYSA-N	[1][4]
Synonyms	3-methoxy-2-butanone	[1][3][4]



Physical and Chemical Properties

The physical and chemical properties of **3-Methoxybutan-2-one** contribute to its effectiveness as a solvent.[1] It possesses moderate polarity due to the presence of both a ketone and an ether functional group.[1]

Property	Value
PSA (Polar Surface Area)	26.30 Ų
LogP	0.61030

Further physical constants such as boiling point, melting point, and density are not readily available in the searched literature.

Experimental Protocols Synthesis of 3-Methoxybutan-2-one

A sustainable and efficient synthesis of **3-Methoxybutan-2-one** has been developed, emphasizing green chemistry principles.[1][2]

Methodology: The synthesis is a one-step, solvent-free process involving the methylation of acetoin (3-hydroxybutan-2-one) using dimethyl carbonate (DMC).[1][2] This reaction is typically catalyzed by p-toluenesulfonic acid (PTSA).[1][2]

Procedure:

- Combine acetoin and dimethyl carbonate in a reaction vessel.
- Add a catalytic amount of p-toluenesulfonic acid.
- The reaction proceeds without the need for an additional solvent.
- Following the reaction, the crude mixture is filtered.
- Methanol, a byproduct, is removed by evaporation.[2]



• The final product, **3-Methoxybutan-2-one**, is isolated and purified by a Vigreux distillation column, resulting in a colorless liquid with a purity of 99% as determined by Gas Chromatography (GC).[2]

Structural Elucidation

The structure of **3-Methoxybutan-2-one** is confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR spectroscopy is a key technique for identifying the different hydrogen environments within the molecule.[1]
- The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1]
 [2]
- Characteristic signals in the ¹H NMR spectrum confirm the presence of the methyl ketone group, the methoxy group, and the methine proton adjacent to the methoxy and carbonyl groups.[1] The reported ¹H NMR data is: δ = 1.27 (d, J = 6.96 Hz, 3H), 2.14 (s, 3H), 3.33 (s, 3H), 3.68 (q, J = 6.60 Hz, 1H) ppm.[2]

Gas Chromatography-Mass Spectrometry (GC-MS):

• GC-MS analysis provides further confirmation of the molecular weight and fragmentation pattern. The mass spectrum shows the molecular ion peak (M+) at m/z = 102.[2]

Applications in Organic Synthesis

3-Methoxybutan-2-one has been successfully employed as a bio-based solvent in various organic transformations, demonstrating its potential to replace hazardous chlorinated solvents like dichloromethane.[1][2]

Key Applications:

• Friedel-Crafts Acylation: It has been used as a solvent in Friedel-Crafts acylation reactions, achieving yields comparable to those obtained in dichloromethane.[2]



N-alkylation Reactions: The compound has also proven to be a suitable solvent for N-alkylation reactions.

Safety and Environmental Profile

Research indicates a favorable environmental and safety profile for **3-Methoxybutan-2-one**.[1]

- Peroxide Formation: It exhibits a low potential for forming peroxides.[2]
- Mutagenicity: It has returned a negative result in the Ames mutagenicity test.[2]
- Hazards: According to the Globally Harmonized System (GHS), it is classified as a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Visualized Workflows





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Caption: Synthesis workflow for 3-Methoxybutan-2-one.



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References

- 1. 3-Methoxybutan-2-one | 17742-05-1 | Benchchem [benchchem.com]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Page loading... [guidechem.com]
- 4. 3-Methoxybutan-2-one | C5H10O2 | CID 12500500 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3R)-3-methoxybutan-2-one | C5H10O2 | CID 89694689 PubChem [pubchem.ncbi.nlm.nih.gov]
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